molecular formula C6H6N4 B595999 1H-Pyrazolo[4,3-c]pyridin-6-amine CAS No. 1206976-02-4

1H-Pyrazolo[4,3-c]pyridin-6-amine

Cat. No.: B595999
CAS No.: 1206976-02-4
M. Wt: 134.142
InChI Key: MICAWGSNBAKABL-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridin-6-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds, making them of significant interest in various fields of research.

Scientific Research Applications

1H-Pyrazolo[4,3-c]pyridin-6-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 1H-Pyrazolo[4,3-c]pyridin-6-amine indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Future Directions

The synthesis of 1H-Pyrazolo[4,3-c]pyridin-6-amine and its derivatives has potential for further exploration . The practical synthesis strategy reported could be employed for the synthesis of fused pyridinyl azides, highlighting its importance in the field of heterocyclic chemistry .

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the condensation of hydrazine derivatives with pyridine aldehydes or ketones, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process to completion .

Industrial production methods for such compounds may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods are designed to be efficient and cost-effective, ensuring the consistent production of high-purity compounds .

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]pyridin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic structure, which imparts unique reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICAWGSNBAKABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733841
Record name 1H-Pyrazolo[4,3-c]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206976-02-4
Record name 1H-Pyrazolo[4,3-c]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-1H-pyrazolo[4,3-c]pyridine 96%
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